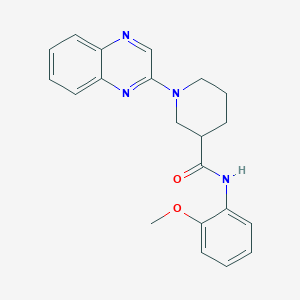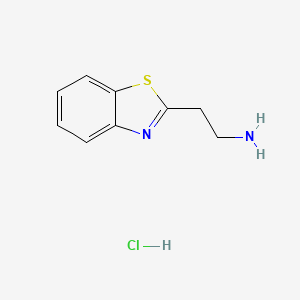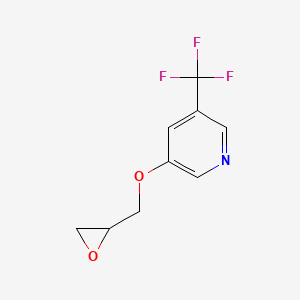![molecular formula C16H16FN3O4 B2713485 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1903438-07-2](/img/structure/B2713485.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an intriguing compound with significant potential applications in various scientific domains. This compound features a complex structure incorporating a fluoro-substituted oxazepinone ring fused with a benzene ring, and an isoxazole carboxamide moiety, demonstrating its multifaceted chemical properties and potential for diverse reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the construction of the oxazepinone core. This might involve the cyclization of suitable precursors under acidic or basic conditions. The introduction of the fluoro group is achieved via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide. The final steps involve the coupling of the oxazepinone intermediate with the isoxazole carboxamide segment under conditions that promote amide bond formation.
Industrial Production Methods
On an industrial scale, this compound can be synthesized via a streamlined process, optimizing the use of reagents and conditions to ensure high yield and purity. The process may involve automated systems for precise addition of reagents and controlled reaction parameters to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions including:
Oxidation and Reduction: : The oxazepinone ring can participate in oxidation-reduction reactions, leading to structural modifications.
Substitution: : The fluoro group may be involved in nucleophilic substitution reactions, potentially replacing the fluoro group with other functional groups.
Amide Bond Formation/Breaking: : The amide moiety allows for hydrolysis under acidic or basic conditions, converting the compound into its corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed from These Reactions
Oxidation/Reduction: : Structural analogs with varied oxidation states.
Substitution: : Derivatives with different substituent groups in place of the fluoro moiety.
Hydrolysis: : The carboxylic acid and amine counterparts of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of complex molecules, facilitating the construction of advanced materials and novel pharmaceuticals.
Biology
Biologically, it can be investigated for its interactions with various biological macromolecules, potentially leading to new insights into enzyme inhibition or receptor binding.
Medicine
Medically, it may be explored for its therapeutic potential in treating diseases, especially if it exhibits unique pharmacological properties such as potent anti-inflammatory or anti-cancer activity.
Industry
Industrial applications may include its use in the development of novel polymers, coatings, or as a precursor for the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The specific pathways involved depend on the biological context and the specific targets it interacts with.
Comparaison Avec Des Composés Similaires
When compared with similar compounds, such as derivatives of oxazepinones or isoxazoles, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its unique fluoro substitution and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl derivatives.
5-methylisoxazole-3-carboxamide derivatives.
Other fluoro-substituted oxazepinones.
This wraps up a detailed view of the fascinating compound, this compound. Hope you found it intriguing!
Propriétés
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-10-6-13(19-24-10)16(22)18-4-5-20-8-11-7-12(17)2-3-14(11)23-9-15(20)21/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCDUAVDOYLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2713409.png)


![7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2713413.png)


![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)
![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile](/img/structure/B2713421.png)
![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2713422.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2713423.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide](/img/structure/B2713425.png)
